4-Fmoc-3-morpholinecarboxylic acid CAS number
4-Fmoc-3-morpholinecarboxylic acid CAS number
A Comprehensive Technical Guide to 4-Fmoc-3-morpholinecarboxylic Acid
This technical guide provides an in-depth overview of 4-Fmoc-3-morpholinecarboxylic acid, a synthetic amino acid derivative crucial for peptide synthesis and drug discovery. The guide is intended for researchers, scientists, and professionals in the field of drug development. It covers the compound's chemical properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS).
Compound Identification and Properties
4-Fmoc-3-morpholinecarboxylic acid is a heterocyclic amino acid derivative protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is base-labile, making the compound well-suited for Fmoc-based solid-phase peptide synthesis.[1] The compound exists as two enantiomers, (S) and (R), as well as a racemic mixture. The specific CAS numbers are crucial for identifying the desired stereoisomer.
Table 1: Physicochemical Properties of 4-Fmoc-3-morpholinecarboxylic Acid Isomers
| Property | (S)-4-Fmoc-3-morpholinecarboxylic Acid | (R)-4-Fmoc-3-morpholinecarboxylic Acid | 4-Fmoc-morpholine-3-carboxylic Acid (Racemic) |
| CAS Number | 281655-37-6[2] | 942153-03-9[3] | 204320-51-4[4] |
| Molecular Formula | C₂₀H₁₉NO₅[2] | C₂₀H₁₉NO₅[3] | C₂₀H₁₉NO₅[4] |
| Molecular Weight | 353.37 g/mol [2] | 353.37 g/mol [3] | 353.37 g/mol |
| Appearance | Pale white solid[2] | White to Light yellow powder to crystal[4] | Not specified |
| Purity | ≥ 99% (Chiral HPLC, HPLC)[2] | >97.0% (HPLC)[4] | Not specified |
| Optical Rotation | [α]D20 = -40.0 ± 2º (c=1 in MeOH)[2] | Not specified | Not applicable |
| Storage | 0-8 °C[2] | Not specified | Not specified |
Synthesis of Enantiopure 4-Fmoc-3-morpholinecarboxylic Acid
A practical and efficient five-step synthetic route has been developed for the preparation of both (S)- and (R)-4-Fmoc-3-morpholinecarboxylic acid, starting from commercially available and inexpensive materials.[4][[“]]
Experimental Protocol: Synthesis of (S)-4-Fmoc-3-morpholinecarboxylic Acid
The synthesis starts from L-serine methyl ester.[4] A similar procedure using D-serine methyl ester yields the (R)-enantiomer.[4]
Step 1: Reductive Amination
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L-serine methyl ester hydrochloride is reacted with dimethoxyacetaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine.
Step 2: Fmoc Protection
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The amino group of the resulting intermediate is protected with Fmoc-Cl in the presence of a base like sodium bicarbonate.[4]
Step 3: Intramolecular Acetalization and Elimination
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Treatment with an acid catalyst promotes intramolecular acetalization and subsequent elimination of the anomeric methoxy group, forming a cyclic intermediate.
Step 4: Hydrogenation
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The double bond in the cyclic intermediate is hydrogenated using a catalyst such as 10% Pt/C to yield the morpholine ring.[4]
Step 5: Ester Hydrolysis
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The methyl ester is hydrolyzed under acidic conditions (e.g., refluxing in a mixture of dioxane and 5 M HCl) to afford the final product, (S)-4-Fmoc-3-morpholinecarboxylic acid.[4]
Synthesis Workflow
Caption: Synthesis of (S)-4-Fmoc-3-morpholinecarboxylic acid.
Application in Solid-Phase Peptide Synthesis (SPPS)
4-Fmoc-3-morpholinecarboxylic acid is a valuable building block for the synthesis of peptidomimetics. Its incorporation into peptides can introduce conformational constraints and modulate biological activity. The compound has been shown to be compatible with standard Fmoc-SPPS protocols.[4]
General Experimental Protocol for SPPS using 4-Fmoc-3-morpholinecarboxylic Acid
The following is a general protocol for the incorporation of 4-Fmoc-3-morpholinecarboxylic acid into a peptide sequence on a solid support (e.g., Rink Amide resin for C-terminal amides).[2][6]
1. Resin Swelling:
-
Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 1-2 hours.[6]
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 15-30 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[2]
-
Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-piperidine adduct.
3. Amino Acid Coupling:
-
Activate the carboxylic acid of 4-Fmoc-3-morpholinecarboxylic acid (typically 3-5 equivalents) using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an additive like HOAt (1-Hydroxy-7-azabenzotriazole) in the presence of a base (e.g., N,N-diisopropylethylamine, DIPEA).[6]
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-4 hours. Note that coupling of this cyclic amino acid may be slower than for standard proteinogenic amino acids.[4]
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
4. Washing:
-
After the coupling is complete, wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.
5. Repeat Cycle:
-
Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired peptide sequence.
6. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).[2]
SPPS Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Potential Signaling Pathways of Peptides Containing 3-Morpholinecarboxylic Acid
While 4-Fmoc-3-morpholinecarboxylic acid itself is a synthetic building block and not biologically active, its incorporation into peptides can lead to novel therapeutic agents. The morpholine scaffold can induce specific secondary structures in peptides, potentially enhancing their binding to biological targets such as receptors or enzymes.
The mechanism of action of such a peptide would depend on its overall sequence and structure. For instance, if a peptide containing this residue were designed as an antimicrobial peptide, it might disrupt bacterial cell membranes. If designed as a receptor antagonist, it would block a specific signaling pathway.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive peptide containing a 3-morpholinecarboxylic acid residue. This is a generalized representation and the actual pathway would be target-specific.
Caption: Hypothetical signaling pathway modulated by a bioactive peptide.
Conclusion
4-Fmoc-3-morpholinecarboxylic acid is a versatile and valuable building block for the synthesis of peptidomimetics and other complex molecules. Its enantiopure forms can be synthesized through a practical multi-step process. The compatibility of this compound with standard Fmoc-SPPS protocols allows for its incorporation into peptide chains, offering a means to introduce conformational constraints and potentially enhance biological activity. Further research into peptides containing this unique amino acid derivative may lead to the development of novel therapeutics with improved properties.
References
- 1. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. consensus.app [consensus.app]
- 6. chem.uci.edu [chem.uci.edu]
